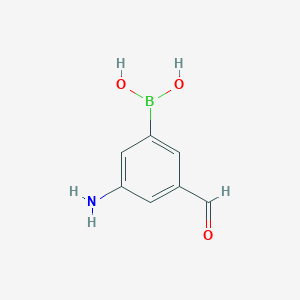
(3-Amino-5-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-formylphenyl)boronic acid is an organic compound that contains both an amino group and a formyl group attached to a phenyl ring, along with a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Amino-5-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .
Análisis De Reacciones Químicas
Types of Reactions: (3-Amino-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3-Amino-5-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Amino-5-formylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (3-Amino-5-formylphenyl)boronic acid is unique due to the presence of both an amino group and a formyl group on the phenyl ring, in addition to the boronic acid group. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar
Propiedades
Fórmula molecular |
C7H8BNO3 |
|---|---|
Peso molecular |
164.96 g/mol |
Nombre IUPAC |
(3-amino-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2 |
Clave InChI |
RPRHKKPGYDFYRX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)N)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

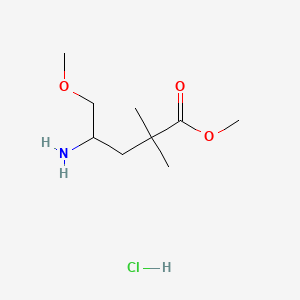
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)


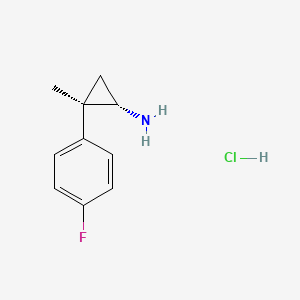
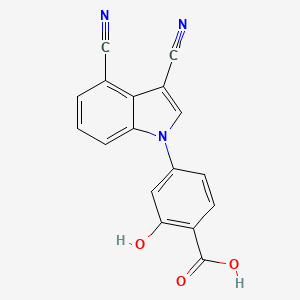

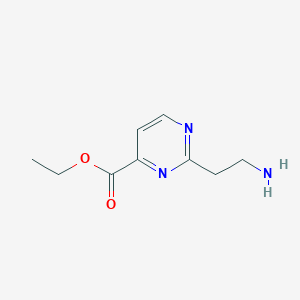
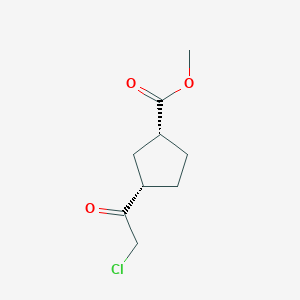
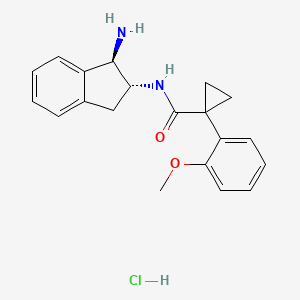
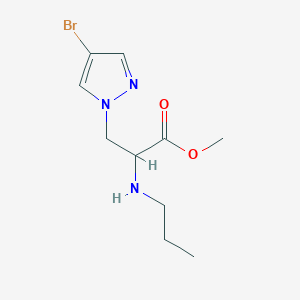
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
